4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide
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Overview
Description
4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of amino, chloro, nitro, and sulfonamide functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the nitration of 2-chloroaniline to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The final step involves the reduction of the nitro group to an amino group. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and reducing agents like iron or tin in hydrochloric acid for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the handling of strong acids and reducing agents.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron or tin in hydrochloric acid.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Iron or tin in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of 4-nitro-2-chloro-5-nitrobenzene-1-sulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antibacterial properties due to the sulfonamide group.
Medicine: Investigated for its potential use in developing new drugs with antibacterial and anti-inflammatory properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication . The compound’s sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby competitively inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the sulfonamide group.
4-Chloro-2-nitroaniline: Similar structure but with different positioning of functional groups.
1-Chloro-4-nitrobenzene: Lacks the amino and sulfonamide groups.
Uniqueness
4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide is unique due to the presence of both the sulfonamide and amino groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-amino-2-chloro-5-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRYWHVAQSCUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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